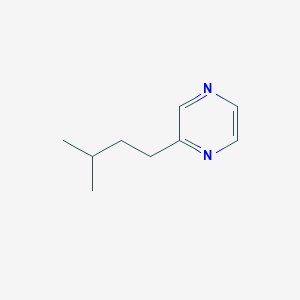
2-(3-Methylbutyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylbutyl)pyrazine is an organic compound belonging to the pyrazine family. It is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. This compound is known for its distinctive aroma, often described as earthy or green, and is found in various natural sources, including plants and insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Methylbutyl)pyrazine can be synthesized through several methods. One common approach involves the condensation of α-aminoketones or α-aminoaldehydes, followed by cyclization to form the pyrazine ring . Another method includes the cyclodimerization of amino-acetone, which results in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to yield 2,5-dimethylpyrazine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal catalysts to facilitate the cyclization reactions. The process typically requires controlled temperatures and pressures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylbutyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can modify the aromatic ring, leading to the formation of dihydropyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the pyrazine ring .
Wissenschaftliche Forschungsanwendungen
2-(3-Methylbutyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma.
Wirkmechanismus
The mechanism of action of 2-(3-Methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a semiochemical, binding to receptors in insects and influencing their behavior. In medicinal applications, pyrazine derivatives can interact with enzymes and other proteins, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methylbutyl)pyrazine can be compared with other similar compounds, such as:
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Used for chemical defense in insects.
3-Isopropyl-2-methoxypyrazine: Known for its role in plant-insect interactions.
2-Methoxy-3-isobutylpyrazine: Found in raw Arabica coffee and contributes to its aroma.
These compounds share similar structures but differ in their specific substituents and biological functions, highlighting the unique properties of this compound .
Eigenschaften
IUPAC Name |
2-(3-methylbutyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(2)3-4-9-7-10-5-6-11-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKAUWPPPOYQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyrrolidin-2-one](/img/structure/B2941454.png)
![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2941457.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2941458.png)
![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide](/img/structure/B2941461.png)

![6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B2941464.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)




![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)
